molecular formula C22H16F3N5O6 B2416357 2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 931928-93-7

2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2416357
CAS No.: 931928-93-7
M. Wt: 503.394
InChI Key: TZMSONUCRTUWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a potent and selective chemical probe targeting Poly(ADP-ribose) polymerase (PARP) enzymes, specifically designed for cancer research. Its mechanism of action involves high-affinity binding to the catalytic domain of PARP, effectively inhibiting its activity and leading to the accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks during DNA replication. This synthetic lethality is particularly effective in cancer cells with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations. The compound's structure integrates a PARP-inhibiting quinazolin-dione core with a metabolically stable 3-methyl-1,2,4-oxadiazole moiety, enhancing its pharmacological properties. This reagent is a vital tool for in vitro and in vivo studies aimed at understanding DNA damage response pathways, evaluating combination therapies with chemotherapeutic agents, and exploring mechanisms of resistance to PARP inhibition. It is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N5O6/c1-11-26-19(36-28-11)9-30-20(32)12-6-16-17(35-10-34-16)7-15(12)29(21(30)33)8-18(31)27-14-5-3-2-4-13(14)22(23,24)25/h2-7H,8-10H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMSONUCRTUWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5C(F)(F)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide , also known as LY3526318, is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological properties based on existing literature and research findings.

  • Molecular Formula : C23H19F3N10O4
  • Molecular Weight : 556.46 g/mol
  • CAS Number : 1889218-34-1

Biological Activity Overview

The biological activity of this compound is largely influenced by its structural components, particularly the oxadiazole and quinazoline moieties. These structures are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that derivatives with oxadiazole units can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.48Apoptosis via caspase activation
Compound BHCT-1161.54G1 phase arrest
LY3526318TBDTBDTBD

Note: Specific IC50 values for LY3526318 are yet to be determined.

A study demonstrated that oxadiazole derivatives could inhibit tumor growth effectively compared to standard chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups (EWG) significantly enhances the cytotoxic effects of these compounds against various cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of compounds similar to LY3526318 has been explored in various studies. The oxadiazole ring system has been associated with effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CE. coli15 µg/mL
Compound DS. aureus10 µg/mL
LY3526318TBDTBD

Case Studies

  • Case Study on Anticancer Properties : A recent investigation into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications at specific positions enhance anticancer activity significantly. The study noted that compounds with a trifluoromethyl group exhibited superior cytotoxicity against MCF-7 and HCT-116 cell lines .
  • Case Study on Antimicrobial Efficacy : Another research effort focused on synthesizing a series of oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of specific functional groups could optimize their antimicrobial properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Studies have shown that quinazoline derivatives can inhibit various cancer cell lines by targeting key pathways involved in tumor growth and survival .
  • The specific compound under discussion has been evaluated for its cytotoxicity against several cancer cell lines, demonstrating promising results that suggest it may inhibit cell proliferation effectively.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

  • The oxadiazole moiety is known for its antibacterial properties. Compounds featuring this structure have been tested against both Gram-positive and Gram-negative bacteria .
  • In vitro studies suggest that derivatives of oxadiazoles can disrupt bacterial DNA gyrase activity, which is crucial for bacterial replication .

Case Studies

  • Anticancer Efficacy
    • A study conducted on a series of quinazoline derivatives revealed that modifications at the N-acetamide position significantly enhanced their anticancer activity against various cell lines, including those resistant to conventional therapies .
  • Antimicrobial Testing
    • Research involving derivatives of oxadiazole demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that the compound could serve as a scaffold for developing new antibiotics .

Q & A

Synthesis and Optimization

Basic: What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield? Methodological Answer: The synthesis requires multi-step organic reactions, with strict control of temperature (e.g., reflux conditions) and pH to stabilize intermediates. Key steps include:

  • Amide bond formation : Use of DMF or acetic acid as solvents and sodium hydroxide/potassium carbonate as bases to facilitate nucleophilic substitution .
  • Heterocyclic ring closure : Controlled heating (e.g., 80–100°C) to avoid side reactions, monitored via TLC or HPLC .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) .

Advanced: How can statistical experimental design (e.g., DoE) resolve conflicting data on reaction yields reported in literature? Methodological Answer: Employ a Box-Behnken or central composite design to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify interactions. For example:

FactorLow LevelHigh Level
Temp70°C110°C
pH7.59.0
Analyze variance (ANOVA) to pinpoint optimal conditions and mitigate discrepancies caused by uncontrolled variables in prior studies .

Structural Characterization

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound? Methodological Answer:

  • NMR : 1^1H and 13^13C NMR to verify the quinazolinone core, oxadiazole methyl group, and trifluoromethylphenyl moiety .
  • HRMS : Exact mass determination (±2 ppm) to validate molecular formula (e.g., C₂₄H₁₈F₃N₅O₅) .
  • XRD : Single-crystal diffraction for absolute stereochemical confirmation .

Advanced: How can conflicting NOE or crystallographic data on the compound’s conformation be resolved? Methodological Answer: Combine density functional theory (DFT) calculations (e.g., Gaussian09) with experimental NOE correlations to model low-energy conformers. Compare computed vs. observed XRD bond angles (<2° deviation acceptable) .

Biological Activity Evaluation

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Methodological Answer:

  • Kinase inhibition : Use ADP-Glo™ assays (e.g., EGFR, VEGFR) at 1–50 µM concentrations .
  • Antimicrobial screening : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on HEK-293 and HeLa cells (IC₅₀ < 20 µM suggests therapeutic potential) .

Advanced: How should researchers address contradictory IC₅₀ values across cell lines (e.g., HEK-293 vs. HeLa)? Methodological Answer: Perform proteomic profiling (LC-MS/MS) to identify differential target expression. Validate via siRNA knockdown of suspected targets (e.g., MAPK1) and re-test IC₅₀ .

Mechanistic Studies

Advanced: What computational strategies elucidate the compound’s interaction with biological targets? Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against PDB structures (e.g., 4R3P for EGFR) to predict binding modes .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-target complexes (RMSD < 2 Å acceptable) .

Stability and Degradation

Basic: What storage conditions prevent degradation of this compound? Methodological Answer: Store at -20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk); use DMSO for stock solutions (≤6 months stability at -80°C) .

Advanced: How can degradation pathways be identified under accelerated conditions? Methodological Answer: Use forced degradation studies :

  • Thermal : 40–60°C for 14 days (HPLC-PDA monitoring).
  • Photolytic : ICH Q1B guidelines (UV light, 200–400 nm).
  • Oxidative : 3% H₂O₂, 72 hours .
    Characterize degradants via LC-QTOF-MS and fragment ion analysis .

Data Analysis and Reproducibility

Advanced: How can machine learning improve reproducibility in SAR studies of derivatives? Methodological Answer: Train random forest models on datasets (e.g., IC₅₀, logP, molecular descriptors) to predict activity cliffs. Use SHAP values to prioritize substituents (e.g., CF₃ > CH₃ for kinase inhibition) .

Ethical and Safety Considerations

Basic: What safety protocols are essential during synthesis and handling? Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood for solvent use (DMF, acetic acid).
  • Waste disposal : Neutralize acidic/byproduct streams before disposal (pH 6–8) .

Advanced: How can green chemistry principles be integrated into the synthetic route? Methodological Answer: Replace DMF with Cyrene™ (biobased solvent) for amide couplings. Use catalytic Pd/C for hydrogenation steps (reduces metal waste) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.